7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
Overview
Description
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is a chemical compound with the molecular formula C11H7BrClNO and a molecular weight of 284.54 g/mol . This compound is characterized by its unique structure, which includes a pyranoquinoline core substituted with bromine and chlorine atoms. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Scientific Research Applications
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
The synthesis of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction parameters.
Chemical Reactions Analysis
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoline derivatives, while substitution reactions produce various substituted pyranoquinolines.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline include other pyranoquinoline derivatives such as:
7-Bromo-5-chloroquinoline: Lacks the dihydropyrano ring, making it less complex.
5-Chloro-2,3-dihydropyrano[4,3,2-de]quinoline: Similar structure but without the bromine substitution.
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline: Similar structure but without the chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
10-bromo-7-chloro-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-7-1-2-8-10-6(3-4-15-8)5-9(13)14-11(7)10/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMWNZRPJAVCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C3C1=CC(=NC3=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214537 | |
Record name | 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155270-71-5 | |
Record name | 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155270-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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